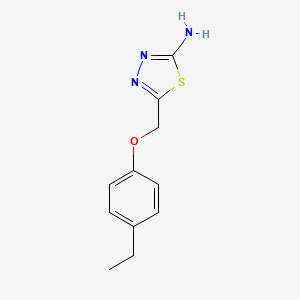

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Description

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a 1,3,4-thiadiazole core substituted at position 5 with a (4-ethylphenoxy)methyl group and at position 2 with an amine group. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The compound’s structure combines a lipophilic 4-ethylphenoxy moiety with the electron-rich thiadiazole ring, which may enhance membrane permeability and target binding compared to simpler derivatives.

Properties

IUPAC Name |

5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-8-3-5-9(6-4-8)15-7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXXRNFNGWRRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethylphenol with a suitable thiadiazole precursor. One common method is the nucleophilic substitution reaction where 4-ethylphenol reacts with a halomethyl-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., -Cl, -F) show stronger anticancer activity, while electron-donating groups (e.g., -OCH₃, -CH₂O-) correlate with antifungal efficacy .

- Bridging Groups : The methylene bridge in the target compound may confer conformational flexibility, contrasting with rigid direct aryl attachments (e.g., 5-phenyl in ), which are associated with reduced solubility .

Quantitative Comparison of Potency

Table 2: Activity Metrics of Selected Analogues

Biological Activity

5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. The structural features of this compound suggest potential applications in pharmacology, particularly due to the presence of the thiadiazole ring and the ethylphenoxy substituent. This article explores its biological activity based on various studies and findings.

- Molecular Formula : C12H15N3OS

- Molar Mass : 249.33 g/mol

- Density : 1.231 g/cm³

- Boiling Point : 429.8 °C (predicted)

- pKa : 3.06 (predicted) .

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The presence of the thiadiazole ring is crucial for its activity against various pathogens:

- Mechanism of Action : These compounds often inhibit nucleic acid synthesis and affect protein synthesis pathways, leading to their antimicrobial effects .

- Activity Spectrum : They have demonstrated effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) .

| Pathogen Type | Example Organisms | Activity Observed |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Significant inhibition |

| Gram-negative Bacteria | Escherichia coli | Moderate inhibition |

| Fungi | Candida albicans | Effective antifungal activity |

Anticancer Properties

The anticancer potential of this compound is notable:

- Target Mechanisms : It has been shown to inhibit DNA replication and cell division in cancer cells. The compound interacts with key kinases involved in tumorigenesis .

- Case Studies : In vitro studies have reported that certain thiadiazole derivatives can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Thiadiazole derivatives have been linked to reduced inflammation markers in experimental models .

- Antidiabetic Activity : Some studies suggest that these compounds may improve glycemic control in diabetic models .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by their structural modifications:

- Positioning of Substituents : Variations at the p-position or substitutions on the thiadiazole ring can enhance or diminish biological activity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can significantly affect the potency against various biological targets .

Q & A

Basic: What are the standard synthetic routes for 5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic conditions. For example:

- Cyclization with POCl₃ : 4-phenyl butyric acid and N-phenylthiosemicarbazide are refluxed with POCl₃ at 90°C, followed by precipitation via ammonia solution (pH 8–9) and recrystallization from DMSO/water .

- Thiadiazole core formation : Isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated H₂SO₄, followed by condensation with aromatic aldehydes (e.g., veratraldehyde) in ethanol with acetic acid catalysis .

Advanced: How can synthesis yields be optimized for this compound?

Yield optimization requires careful control of reaction parameters:

- Catalyst selection : Mn(II) catalysts improve cyclization efficiency in thiadiazole formation by stabilizing intermediates .

- Reagent stoichiometry : Excess POCl₃ (3:1 molar ratio) ensures complete cyclization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates Schiff base formation .

- Temperature control : Reflux conditions (e.g., 90°C for 3 hours) balance reaction rate and side-product suppression .

Basic: What crystallographic techniques are used to determine its structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Bruker SMART APEX CCD diffractometers with Mo/Kα radiation (λ = 0.71073 Å) are commonly used .

- Software : SHELXS97/SHELXL97 for structure solution/refinement; WinGX/ORTEP for visualization and geometry analysis .

- Hydrogen placement : H-atoms are positioned geometrically (C–H = 0.93–0.97 Å, N–H = 0.86 Å) and refined isotropically .

Advanced: How are hydrogen-bonding networks analyzed in its crystal packing?

Key steps include:

- Hydrogen bond identification : N–H⋯N and C–H⋯O interactions are quantified using SHELXL (e.g., N–H⋯N distance = 2.12 Å, angle = 171° in ) .

- Topology analysis : Tools like Mercury (CCDC) map 2D/3D networks (e.g., bc plane-parallel sheets in ) .

- π-π interactions : Aromatic stacking distances (e.g., 3.9 Å in ) are measured to assess stabilization .

Basic: What biological activities are associated with this compound?

Thiadiazole derivatives exhibit diverse bioactivities:

- Antimicrobial : 5-((4-Ethylphenoxy)methyl) substitution enhances activity against Gram-positive bacteria .

- Anticancer : Analogues like 5-((quinazolin-4-yloxy)methyl)-N-phenyl derivatives inhibit glycogen synthase kinase (GSK-3β) with IC₅₀ < 10 µM .

- Analgesic : Ester/amide derivatives show significant pain relief in hot-plate assays (e.g., ED₅₀ = 25 mg/kg) .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

SAR studies combine synthesis, docking, and assays:

- Substituent variation : Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhance antimicrobial activity .

- Molecular docking : AutoDock/Vina models predict binding to GSK-3β (PDB: 1Q3W) and correlate with hypoglycemic activity .

- DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV in ) link electronic properties to antioxidant potential .

Basic: What analytical methods characterize this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.3–7.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ = 265.08 m/z) .

- XRD : Unit cell parameters (e.g., monoclinic P21/c space group, a = 9.21 Å, b = 10.55 Å) confirm crystallinity .

Advanced: How are crystallographic data contradictions resolved?

- Refinement protocols : SHELXL’s restraints (e.g., DELU, SIMU) mitigate anisotropic displacement errors .

- Twinned data : HKLF 5 format in SHELXL handles twin fractions (e.g., BASF parameter = 0.35) .

- Validation tools : PLATON/CHECKCIF flag outliers (e.g., Rint > 5% in triggers re-measurement) .

Basic: What structural features influence its reactivity?

- Thiadiazole ring : The S–N–C–N–S core enables electrophilic substitution at C5 .

- Phenoxy substituent : The 4-ethyl group enhances lipophilicity (logP ≈ 2.8) and membrane permeability .

- Amino group : Participates in hydrogen bonding, affecting solubility and bioactivity .

Advanced: How are computational methods applied to study its properties?

- DFT studies : Gaussian09/B3LYP models predict vibrational spectra (e.g., ν(N–H) = 3420 cm⁻¹) and compare with experimental IR .

- Molecular dynamics : GROMACS simulations assess stability in aqueous solutions (e.g., RMSD < 0.2 nm over 50 ns) .

- QSPR models : Topological indices (e.g., Zagreb index) correlate with antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.